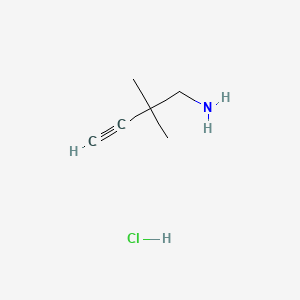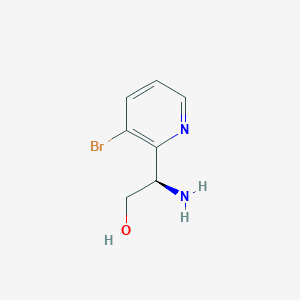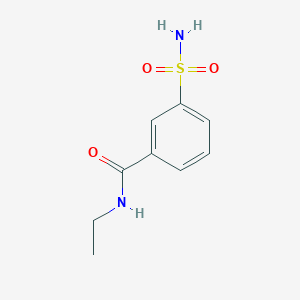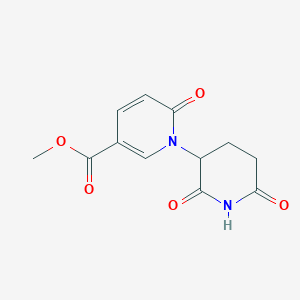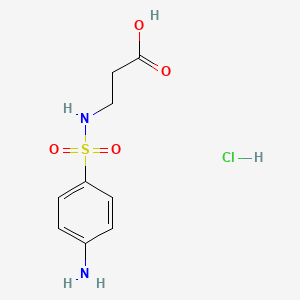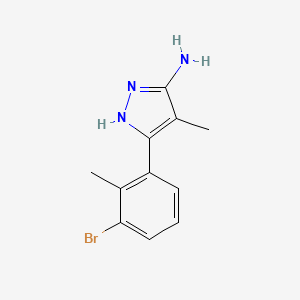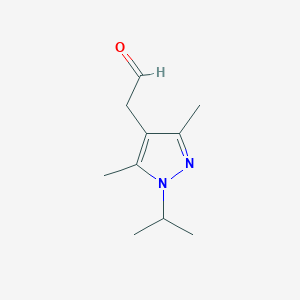
2-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde: is an organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and isopropyl groups, and an acetaldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as 3,5-dimethyl-2,4-hexanedione, under acidic or basic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a strong base like sodium hydride.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the acetaldehyde group. This can be done using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial Production Methods
Industrial production of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The acetaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid.
Reduction: 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanol.
Substitution: 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde derivatives with nitro or halogen groups.
科学的研究の応用
Chemistry
In chemistry, 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its pyrazole ring is known to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde are investigated for their therapeutic potential. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them of interest in pharmaceutical research.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The acetaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. These interactions can affect various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
2-[3,5-dimethyl-1H-pyrazol-4-yl]acetaldehyde: Lacks the isopropyl group, resulting in different reactivity and biological activity.
2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethanol:
2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetic acid: The acetaldehyde group is oxidized to a carboxylic acid, affecting its reactivity and biological interactions.
Uniqueness
The uniqueness of 2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetaldehyde lies in its combination of a pyrazole ring with dimethyl and isopropyl substitutions and an acetaldehyde functional group. This structure provides a balance of reactivity and stability, making it suitable for various applications in scientific research and industry.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
2-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C10H16N2O/c1-7(2)12-9(4)10(5-6-13)8(3)11-12/h6-7H,5H2,1-4H3 |
InChIキー |
NQXWXAIBWSCCSL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C(C)C)C)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


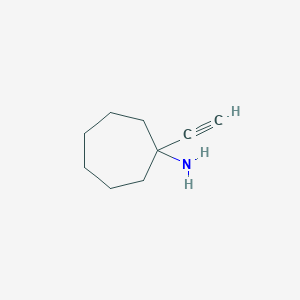
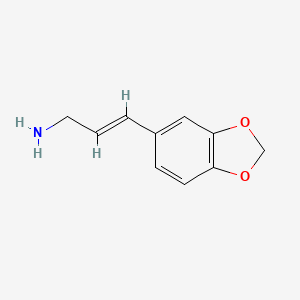

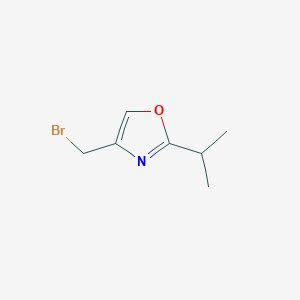

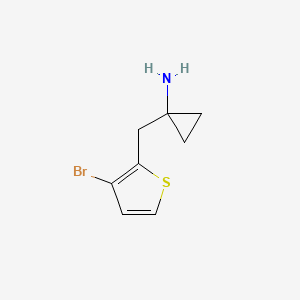
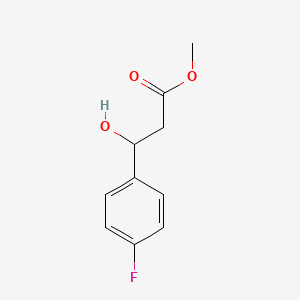
![1-[4-(piperidin-3-yl)-1H-imidazol-2-yl]methanaminetrihydrochloride](/img/structure/B13551327.png)
